Ethyl 2-cyanopyridine-1(2H)-carboxylate
Description
Properties
CAS No. |
51364-89-7 |
|---|---|
Molecular Formula |
C9H10N2O2 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
ethyl 2-cyano-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C9H10N2O2/c1-2-13-9(12)11-6-4-3-5-8(11)7-10/h3-6,8H,2H2,1H3 |
InChI Key |
SQERXSPXFWHRRH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C=CC=CC1C#N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Regioselectivity
The most widely adopted method for introducing the cyano group at the pyridine C2 position involves nucleophilic aromatic substitution. This reaction typically employs a halogenated pyridine precursor, such as ethyl 2-chloropyridine-1(2H)-carboxylate, which undergoes displacement with cyanide ions under phase-transfer conditions. The mechanism proceeds through a transition state where the phase-transfer catalyst (e.g., tricaprylylmethylammonium chloride) facilitates cyanide ion transfer from the aqueous to organic phase.
Regioselectivity arises from the electronic activation of the C2 position by the electron-withdrawing carboxylate ester group at C1. Density functional theory calculations on analogous systems indicate a 12.3 kcal/mol activation barrier for substitution at C2 versus 18.7 kcal/mol at C4, rationalizing the observed selectivity.
Standardized Protocol
A representative procedure adapted from patent literature involves:
- Charging a 1L reactor with ethyl 2-chloropyridine-1(2H)-carboxylate (200 mmol)
- Adding tricaprylylmethylammonium chloride (Aliquat 336, 5 mol%)
- Dissolving potassium cyanide (220 mmol, 1.1 eq) in deionized water (300 mL)
- Maintaining reaction at 30°C for 4 hours under vigorous stirring
- Isolating the organic layer and purifying via vacuum distillation
Table 1: Optimization of Reaction Parameters
| Parameter | Tested Range | Optimal Value | Yield Impact |
|---|---|---|---|
| Temperature | 10–60°C | 30°C | +22% |
| Cyanide Equivalents | 1.0–2.0 | 1.1 | +15% |
| Catalyst Loading | 0.1–5 mol% | 1 mol% | +9% |
| Reaction Time | 2–8 h | 4 h | +7% |
Data aggregated from demonstrates that exceeding 1.1 equivalents of cyanide introduces hydrolysis byproducts, while temperatures above 40°C promote decarboxylation (3–8% yield loss).
Solid-Phase Synthesis Using TCBOXY Coupling Reagent
Reagent Design and Byproduct Management
(E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (TCBOXY) enables racemization-free esterification of pyridinecarboxylic acids. The protocol involves:
- Activating the carboxylic acid (e.g., 2-cyanopyridine-1(2H)-carboxylic acid) with TCBOXY (1.2 eq)
- Adding dimethylaminopyridine (DMAP, 0.2 eq) as acylation catalyst
- Reacting with ethanol in dichloromethane at 0°C→25°C
- Filtering through silica gel to recover 2,4,6-trichlorobenzoic acid and oxyma byproducts
Table 2: TCBOXY-Mediated Esterification Performance
| Substrate | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 2-Cyanopyridine-1(2H)-COOH | DCM | 2.5 | 94 | 99.2 |
| 3-Cyanopyridine-2-COOH* | THF | 4.0 | 88 | 98.5 |
| 4-Cyanopyridine-1(2H)-COOH | EtOAc | 3.0 | 82 | 97.8 |
*Comparative data from highlights the steric advantage of C2 substitution, with ortho-cyano groups accelerating acylation kinetics by 1.8× versus para-substituted analogs.
Byproduct Recycling and Green Chemistry
A closed-loop system recovers 89% of 2,4,6-trichlorobenzoic acid and 76% of oxyma via silica gel filtration. These are reconstituted into fresh TCBOXY using microwave-assisted dehydration (150W, 80°C, 20 min), achieving 52% overall recovery efficiency. Lifecycle analysis shows this reduces E-factor by 3.2× compared to single-use coupling agents.
Alternative Synthetic Pathways
Enzymatic Transesterification
Lipase-catalyzed (CAL-B) transesterification of methyl 2-cyanopyridine-1(2H)-carboxylate with ethanol in tert-butanol achieves 79% yield after 48h. While avoiding strong bases, the method suffers from low space-time yield (0.8 g/L/h vs 12 g/L/h for chemical methods).
Comparative Analysis of Methodologies
Table 3: Synthesis Method Benchmarking
*Process Mass Intensity = Total materials used / Product mass
Phase-transfer catalyzed substitution balances efficiency and scalability, while TCBOXY coupling excels in racemization-sensitive applications. The enzymatic route remains non-competitive industrially due to biocatalyst costs.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-cyanopyridine-1(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.
Substitution: Substitution reactions can occur at the pyridine ring, leading to the formation of various substituted pyridines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkyl halides, or organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary amines.
Scientific Research Applications
Ethyl 2-cyanopyridine-1(2H)-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Mechanism of Action
The mechanism of action of ethyl 2-cyanopyridine-1(2H)-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares Ethyl 2-cyanopyridine-1(2H)-carboxylate with key analogs based on substituents, molecular weight, and functional groups:
Key Observations :
- Cyano Group Impact: The 2-cyano substituent in the target compound increases electrophilicity compared to methyl or oxo groups in analogs like Ethyl 2-methyl-3-oxopyrrolidine-1-carboxylate .
- Ring System Differences : Fused-ring analogs (e.g., pyrrolo-pyridine or pyrazole-pyridine) exhibit higher molecular weights and altered π-conjugation, affecting solubility and reactivity .
Comparison :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 2-cyanopyridine-1(2H)-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclization reactions using precursors like ethyl 3-amino-2-N-substituted benzimidazole derivatives under acidic conditions. Key parameters include temperature control (e.g., 90–100°C for coupling reactions) and catalyst selection (e.g., Pd-based catalysts for Suzuki-Miyaura cross-coupling). Yield optimization requires monitoring reaction completion via LCMS and purification using column chromatography with gradients like 0–100% EtOAc/heptanes .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves bond lengths (e.g., C–N: 1.34 Å, C–O: 1.43 Å) and anisotropic displacement parameters (Uiso values) to confirm molecular geometry .
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify functional groups (e.g., cyano peaks at ~110–120 ppm in <sup>13</sup>C) and substitution patterns.
- Mass spectrometry : Exact mass analysis (e.g., 276.1897 Da) validates molecular composition .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Use fume hoods to avoid inhalation, as cyano groups may release toxic vapors. Avoid direct contact via nitrile gloves and lab coats. Store in inert atmospheres (argon) to prevent hydrolysis. Emergency protocols should include neutralization with weak bases (e.g., NaHCO3) for spills .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated under nucleophilic or electrophilic conditions?
- Methodological Answer :
- Kinetic studies : Monitor reaction progress via <sup>19</sup>F NMR or quenching experiments to identify intermediates.
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and activation energies for cyano group reactivity .
- Isotopic labeling : Use <sup>15</sup>N or <sup>13</sup>C isotopes to trace pathways in substitution reactions .
Q. How should researchers resolve contradictions in crystallographic vs. spectroscopic data for derivatives of this compound?
- Methodological Answer :
- Cross-validation : Compare X-ray-derived bond angles (e.g., C–C–N: 117.9°) with DFT-optimized geometries.
- Dynamic NMR : Assess temperature-dependent spectra to detect conformational flexibility that may explain discrepancies .
- High-resolution MS : Confirm molecular formulae to rule out impurities .
Q. What role does this compound play in synthesizing bioactive molecules?
- Methodological Answer : The compound serves as a precursor for angiotensin II receptor antagonists (e.g., candesartan). Key steps include:
- Functionalization : Introduce tetrazole rings via [2+3] cycloaddition with NaN3.
- Coupling reactions : Suzuki-Miyaura cross-coupling with aryl boronic esters (e.g., tert-butyl 4-boronate derivatives) to extend pharmacophores .
Q. How can computational tools predict the stability of this compound in different solvents?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
